molecular formula C9H17NO5 B042935 Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 69942-12-7

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No. B042935
CAS RN: 69942-12-7
M. Wt: 219.23 g/mol
InChI Key: SANNKFASHWONFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves starting from enantiomerically enriched precursors, utilizing reactions such as Sharpless asymmetric dihydroxylation or electrophilic substitutions. For instance, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the versatility of these methods in achieving high enantiomeric excess and yield from readily available starting materials (Alonso et al., 2005).

Molecular Structure Analysis

The crystal structure analysis of compounds bearing the tert-butoxycarbonyl group reveals interesting aspects of their molecular conformation. For example, the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester highlights the presence of polymorphic forms and the stabilization of helical conformations facilitated by the tert-butoxycarbonyl group, showcasing the compound's ability to form hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate derivatives are key for synthesizing various biologically relevant molecules. Such compounds can undergo reactions like C-H amination, offering pathways to synthesize optically active monoprotected amino alcohols, highlighting the compound's utility in preparing biologically active molecules with high yield and selectivity (Yakura et al., 2007).

Scientific Research Applications

  • Generation of Biologically Active Substances : It is used for generating biologically active substances such as sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).

  • Total Synthesis of Cryptophycin-24 (Arenastatin A) : This compound plays a role in the total synthesis of cryptophycin-24, a potential anticancer agent (Eggen et al., 2000).

  • Synthesis of Polymethacrylate : It is used in the synthesis of α-hydroxyaspartic acid-based polymethacrylate, demonstrating its application in polymer science (Sanda, Yokoi, Kudo, & Endo, 2002).

  • Preparation of Optically Active Monoprotected 2-Amino-2-Methyl-1,3-Propanediol : This chemical is integral in preparing optically active monoprotected 2-amino-2-methyl-1,3-propanediol (Yakura, Yoshimoto, & Ishida, 2007).

  • Synthesis of Various Compounds : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a derivative, is used in synthesizing various compounds (Baš et al., 2001).

  • Crystal Structure Analysis : The crystal structure of this compound reveals the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).

  • Scalable Synthesis Method : Its synthesis method is practical and scalable, important for scientific research (Alonso et al., 2005).

  • Cytotoxicity Studies : Some derivatives have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).

  • Amino-Protecting Groups in Polymer Chemistry : Its polymers serve as suitable amino-protecting groups, with Ca2+ ions enhancing the rate of amine cleavage (Rehse & Ritter, 1989).

  • Synthesis of Microsporin B : A key fragment of microsporin B, methyl-2-((tert-butoxycarbonyl)amino), has been synthesized using cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Safety And Hazards

The safety and hazards of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate” are not readily available. However, “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” has a GHS07 pictogram and a warning signal word. Its hazard statements include H3021.


Future Directions

There is no specific information available on the future directions of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.


Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.


properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNKFASHWONFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333258
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

CAS RN

69942-12-7
Record name Methyl N-(tert-butoxycarbonyl)serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Chaudhari - tandf.figshare.com
Method A: methyl 2-amino-3-hydroxypropanoate (2)(1.29 mmol) was suspended in CH2Cl2 (2 mL/mmol) under N2. At RT, TMSCl (4. 51 mmol, 3.5 eq) was added via syringe, and the …
Number of citations: 2 tandf.figshare.com
C McBride, L Trzoss, D Povero, M Lazic… - Journal of Medicinal …, 2022 - ACS Publications
Inappropriate activation of the NLRP3 inflammasome has been implicated in multiple inflammatory and autoimmune diseases. Herein, we aimed to develop novel NLRP3 inhibitors that …
Number of citations: 17 pubs.acs.org
T Bose - 2016 - dspace.ncl.res.in
G-quadruplexes are polyguanylic acid gels formed from stretches of contiguous guanines forming tetramers of planar hydrogen-bonded arrangements. They have been demonstrated to …
Number of citations: 0 dspace.ncl.res.in
E Badarau, F Suzenet, AL Finaru… - Studia Universitatis …, 2019 - search.ebscohost.com
A potential enantioselective access to 3-amino-7-aryl-8-azachromans is described. The reported multi-step synthesis involved the use of aspartic acid as the building block that could …
Number of citations: 2 search.ebscohost.com
BP Noichl, PM Durkin, N Budisa - Peptide Science, 2015 - Wiley Online Library
Tryptophan has been taken as the basic scaffold for a chromophore whose indole residue can be further functionalized by the introduction of endocyclic nitrogen atoms or by N‐…
Number of citations: 11 onlinelibrary.wiley.com
M IJsselstijn - 2006 - repository.ubn.ru.nl
This thesis aims at developing methods for introducing conformational restriction in Beta-turns, the turn elements present in Beta-sheets. A conformationally restricted peptide might …
Number of citations: 2 repository.ubn.ru.nl
UO Karaca - 2014 - open.metu.edu.tr
In this project, the pharmaceutically and biologically important peptide, chlorotoxin (CLTX), and some derivatives of CLTX containing azido amino acids was synthesized by using solid …
Number of citations: 2 open.metu.edu.tr
OA Battenberg, MB Nodwell… - The Journal of Organic …, 2011 - ACS Publications
α-Pyrones and pyrimidones are common structural motifs in natural products and bioactive compounds. They also display photochemistry that generates high-energy intermediates that …
Number of citations: 28 pubs.acs.org
OA Battenberg - 2013 - mediatum.ub.tum.de
The identification of new antibacterial protein targets by activity based protein profiling (ABPP) is an important approach to face the increasing emergence of resistant bacteria. The …
Number of citations: 2 mediatum.ub.tum.de
KY Jung, R Samadani, J Chauhan, K Nevels… - Organic & …, 2013 - pubs.rsc.org
We herein report on the pharmacophore determination of the ERK docking domain inhibitor (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, which has led to the …
Number of citations: 42 pubs.rsc.org

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